molecular formula C10H6BrCl B1342333 1-Bromo-8-chloronaphthalene CAS No. 20816-79-9

1-Bromo-8-chloronaphthalene

Cat. No. B1342333
CAS RN: 20816-79-9
M. Wt: 241.51 g/mol
InChI Key: JHZQEADUKRNQBX-UHFFFAOYSA-N
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Description

1-Bromo-8-chloronaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical studies due to its unique structural and electronic properties. The presence of bromine and chlorine atoms on the naphthalene ring system can significantly influence the molecule's reactivity, physical properties, and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene, can be achieved through direct halogenation of naphthalene derivatives. For instance, the synthesis of 1,4,5,8-tetrachloro derivatives of alkyl naphthalenes has been reported, which can serve as precursors to other halogenated naphthalenes . Although the specific synthesis of 1-Bromo-8-chloronaphthalene is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of halogenated naphthalenes is characterized by the substitution pattern of the halogen atoms on the naphthalene ring. The presence of these atoms can lead to variations in the crystal structure and stability. For example, 1,4-dihalonaphthalenes, including 1-Bromo-8-chloronaphthalene, exhibit different crystal structures due to the chemical perturbation caused by the halogen atoms . The molecular motions and lattice stability of these compounds have been studied using Raman spectroscopy, which provides insights into the effects of halogen substitution on the material's properties .

Chemical Reactions Analysis

Halogenated naphthalenes participate in various chemical reactions, often serving as intermediates or reactants in organic synthesis. For example, 1-bromo-1-lithioethene, a related halogenated compound, has been used in organic synthesis to undergo clean 1,2-addition with aldehydes and ketones, yielding a range of products . While the specific reactions of 1-Bromo-8-chloronaphthalene are not discussed in the provided papers, its reactivity is likely to be influenced by the presence and position of the bromine and chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-8-chloronaphthalene are influenced by its molecular structure. The solubility of bromoderivatives in halogenated naphthalenes, such as 1-chloronaphthalene and 1-bromonaphthalene, has been studied, indicating that the halogen atoms affect the solubility and density of these compounds . Additionally, the crystal structure of 1,4-dibromonaphthalene, a closely related compound, has been determined, providing approximate values of bond lengths and angles, which can be informative for understanding the properties of 1-Bromo-8-chloronaphthalene .

Scientific Research Applications

Application in Drug Synthesis

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: 1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
  • Methods of Application or Experimental Procedures: The synthesis of 1-bromo-8-chloronaphthalene involves a reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O at -5 °C. The reaction mixture is stirred at 25 °C for 12 hours. The reaction mixture is then added to a saturated Na2SO3 solution, stirred for 15 mins, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue. The residue is purified by column chromatography to give 1-bromo-8-chloronaphthalene .
  • Results or Outcomes Obtained: The synthesis yields 1-bromo-8-chloronaphthalene with a 72% yield and 99% purity .

Application in the Preparation of Peri-Substituted Naphthalene Series

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-Bromo-8-chloronaphthalene is used as a reagent in the preparation of peri-substituted naphthalene series . These compounds have various applications in the field of organic synthesis, medicinal chemistry, and materials science.

Safety And Hazards

1-Bromo-8-chloronaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While specific future directions for 1-Bromo-8-chloronaphthalene are not mentioned in the available resources, it is noted that this compound has gained interest in various fields of research and industry due to its unique physical and chemical properties. Its role as an intermediate in the preparation of a series of quinazoline compounds and biological inhibitors suggests potential applications in pharmaceutical research and development .

properties

IUPAC Name

1-bromo-8-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQEADUKRNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605564
Record name 1-Bromo-8-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-8-chloronaphthalene

CAS RN

20816-79-9
Record name 1-Bromo-8-chloronaphthalene
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Record name 1-Bromo-8-chloronaphthalene
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Record name 1-Bromo-8-chloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W Nakanishi, S Hayashi - The Journal of Organic Chemistry, 2002 - ACS Publications
… 1-Bromo-8-chloronaphthalene (mp 96.0−96.5 C (lit. mp 96.5−97.0 C)) and 1-bromo-8-… 1-Bromo-8-chloronaphthalene with magnesium in Et 2 O was prepared with Grignard reagent, and …
Number of citations: 94 0-pubs-acs-org.brum.beds.ac.uk
F Yang, Y Wen, C Wang, Y Zhou, Y Zhou… - European Journal of …, 2022 - Elsevier
… benzyl (S)-2-cyanomethylpiperazine-1-carboxylate 15 gave compound 16, followed by deprotection and Buchwald-Hartwig Cross Coupling reaction with 1-bromo-8-chloronaphthalene …
SK De - Current Medicinal Chemistry, 2024 - ingentaconnect.com
… Compound 6 was coupled with 1-bromo-8chloronaphthalene under Buchwald amination conditions in toluene to form compound 7 in 53% yield. Demethylation of compound 7 using a …
RE Spillett - 1964 - search.proquest.com
The literature on substituent effects in electrophilic aromatic hydrogen exchange reactions and in naphthalene compounds is reviewed A number of halogen-and methyl-(or methoxyl-) …
CL Barroso - 2010 - search.proquest.com
A new method for the synthesis of naphthalenes has been recently discovered. The Atom Transfer Radical Cyclisation (ATRC) of diverse 2-allylphenyl2', 2', 2'-trichloroacetates in the …
JB Fell, JP Fischer, BR Baer, JF Blake… - Journal of medicinal …, 2020 - ACS Publications
… In a synthesis similar to that described for compound 12a; 27 was treated under Buchwald amination conditions with 1-bromo-8-chloronaphthalene to give the N-arylated product. …
Number of citations: 295 0-pubs-acs-org.brum.beds.ac.uk
ZX Niu, YT Wang, N Lu, JF Sun, P Nie… - European Journal of …, 2023 - Elsevier
… N-debenzylation of ADAG-006 in the presence of hydrogen catalyzed by Pd(OH)/C affords the amine ADAG-007, which is treated with 1-bromo-8-chloronaphthalene (ADAG-008) under …
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
JY Zhang, YT Wang, L Sun, SQ Wang, ZS Chen - Molecular Biomedicine, 2023 - Springer
The pharmaceutical industry had a glorious year in 2022, with a total of 37 new drugs including 20 new chemical entities (NCEs) and 17 new biological entities (NBEs) approved by the …

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